N-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide
Overview
Description
N-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 3-fluoroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acylation reaction. The reaction is carried out at a temperature range of 20-60°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of N-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure due to the presence of a phenyl group but differs in its functional groups and reactivity.
4-Amino-3-fluorophenylboronic acid: Shares the fluorophenyl group but has different functional groups and applications.
Uniqueness
N-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[(3-fluorophenyl)carbamoylamino]phenyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-11(21)20(2)15-8-6-13(7-9-15)18-16(22)19-14-5-3-4-12(17)10-14/h3-10H,1-2H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOIEEIFVLCPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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